1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-fluorobenzyl)urea
Description
Properties
IUPAC Name |
1-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-[(4-fluorophenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O2/c25-20-11-8-17(9-12-20)16-26-24(30)27-21-13-10-18-7-4-14-28(22(18)15-21)23(29)19-5-2-1-3-6-19/h1-3,5-6,8-13,15H,4,7,14,16H2,(H2,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUVGILQEVIUEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)NCC3=CC=C(C=C3)F)N(C1)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-fluorobenzyl)urea typically involves multiple steps:
Formation of the Tetrahydroquinoline Ring: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroquinoline ring.
Benzoylation: The tetrahydroquinoline ring is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Urea Formation: The final step involves the reaction of the benzoylated tetrahydroquinoline with 4-fluorobenzyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-fluorobenzyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and fluorobenzyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the tetrahydroquinoline ring.
Reduction: Reduced forms of the benzoyl and fluorobenzyl groups.
Substitution: Substituted urea derivatives with various functional groups.
Scientific Research Applications
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-fluorobenzyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-fluorobenzyl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized into three groups: urea derivatives , thiohydantoins , and fluorobenzyl-containing ligands . Key comparisons are outlined below:
Urea Derivatives with Tetrahydrobenzo[b]thiophene Cores
describes urea derivatives such as 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-3-benzoyl urea (7a) and analogs. These compounds share a bicyclic core (tetrahydrobenzo[b]thiophene instead of tetrahydroquinoline) and a benzoyl-urea motif. Key differences include:
- Core Heteroatom: The tetrahydroquinoline in the target compound contains a nitrogen atom, while tetrahydrobenzo[b]thiophene includes sulfur.
- Substituents: The target compound’s 4-fluorobenzyl group may enhance lipophilicity and bioavailability compared to the cyano or ester groups in compounds 7a–7d .
Thiohydantoins with Fluorobenzyl Groups
highlights 1-(4-fluorobenzyl)-3-aryl-2-thiohydantoins as anti-parasitic agents. Unlike the target compound’s urea group, thiohydantoins feature a sulfur-containing heterocycle. Key comparisons:
- Bioactivity: Thiohydantoins (e.g., compound 104a) exhibit nanomolar activity against Trypanosoma brucei, attributed to the 4-fluorobenzyl group’s role in target binding .
Fluorobenzyl-Containing Ligands
lists fluorobenzyl derivatives (e.g., N-4'-fluorobenzyl-4-(3-bromophenyl)acetamide ) used as sigma receptor ligands or enzyme inhibitors. The 4-fluorobenzyl group is a common pharmacophore in medicinal chemistry due to its balance of lipophilicity and electronic effects. This substituent in the target compound may facilitate similar receptor interactions .
Physicochemical and Structural Analysis
- Lipophilicity: The 4-fluorobenzyl group increases logP compared to non-fluorinated analogs, likely improving membrane permeability .
- Synthetic Accessibility: The tetrahydroquinoline core may require multi-step synthesis, similar to the tetrahydrobenzo[b]thiophene derivatives in , but with distinct cyclization strategies .
Biological Activity
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-fluorobenzyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antifungal properties, synthesis methods, and molecular interactions.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a tetrahydroquinoline core, a benzoyl group, and a urea linkage. Its molecular formula is , with a molecular weight of approximately 378.44 g/mol. The compound exhibits notable lipophilicity with a logP value of 4.0469, indicating good membrane permeability.
| Property | Value |
|---|---|
| Molecular Formula | C23H22FN2O |
| Molecular Weight | 378.44 g/mol |
| LogP | 4.0469 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 61.62 Ų |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the tetrahydroquinoline core through cyclization reactions.
- Introduction of the benzoyl group via Friedel-Crafts acylation.
- Coupling with 4-fluorobenzyl isocyanate to form the urea linkage.
Antifungal Activity
Recent studies have highlighted the antifungal properties of compounds related to this compound. For instance:
- A related compound demonstrated significant fungicidal activity against Valsa mali and Sclerotinia sclerotiorum, outperforming commercial fungicides like flutolanil with EC50 values of 3.44 mg/L and 2.63 mg/L respectively .
This suggests that modifications in the structure can enhance antifungal efficacy.
The biological activity is believed to stem from the compound's ability to interact with specific molecular targets within fungal cells. The urea moiety may facilitate binding to enzyme active sites or disrupt cellular processes critical for fungal growth.
Study on Antifungal Efficacy
A comparative study evaluated various N-substituted benzoyl derivatives for their antifungal activity. The findings indicated that structural variations significantly influenced bioactivity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
